N-(3-methoxypropyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide

Description

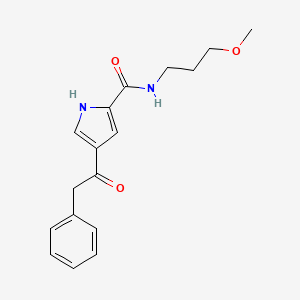

N-(3-Methoxypropyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is a synthetic pyrrole-2-carboxamide derivative characterized by a 3-methoxypropyl group attached to the carboxamide nitrogen and a 2-phenylacetyl substituent at the 4-position of the pyrrole ring.

Properties

IUPAC Name |

N-(3-methoxypropyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-22-9-5-8-18-17(21)15-11-14(12-19-15)16(20)10-13-6-3-2-4-7-13/h2-4,6-7,11-12,19H,5,8-10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEJVDXPOLLLPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC(=CN1)C(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822343 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

N-(3-Methoxypropyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide, with the chemical formula C17H20N2O3 and CAS number 477870-54-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a methoxypropyl group and a phenylacetyl moiety, contributing to its unique biological profile. The molecular weight is approximately 300.36 g/mol, and it exhibits various physicochemical properties relevant to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to this compound.

Antimicrobial Activity

Studies have shown that pyrrole derivatives possess significant antimicrobial properties. For instance, a related study demonstrated that pyrrole-2-carboxamides exhibited potent anti-tuberculosis (anti-TB) activity with minimal cytotoxicity. Compounds within this class showed minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium tuberculosis, indicating strong efficacy against resistant strains .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen | Cytotoxicity (IC50 μg/mL) |

|---|---|---|---|

| Compound 32 | <0.016 | Mycobacterium tuberculosis | >64 |

| Compound 5 | <0.016 | Mycobacterium smegmatis | >64 |

| This compound | TBD | TBD | TBD |

Structure-Activity Relationship (SAR)

The SAR studies of pyrrole derivatives highlight the importance of substituents on the pyrrole ring and carboxamide group in enhancing biological activity. Electron-withdrawing groups on the phenyl ring significantly improve the anti-TB activity of these compounds. For example, compounds with halogenated phenyl groups demonstrated increased potency compared to those with unsubstituted phenyl rings .

Case Study 1: Anti-Tuberculosis Activity

A recent study synthesized a series of pyrrole derivatives, including this compound, and evaluated their activity against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that specific modifications in the structure led to enhanced efficacy and reduced toxicity, suggesting a promising avenue for developing new anti-TB agents .

Case Study 2: Anti-Cancer Potential

Another study explored the anticancer properties of similar pyrrole derivatives. Results indicated that these compounds could induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells. This dual action highlights their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural variations among analogs include:

- Acyl Group at Pyrrole 4-Position : The 2-phenylacetyl group in the target compound is replaced with cyclopropylcarbonyl (), bromobenzoyl (), or other acyl moieties in related compounds.

- N-Substituent on Carboxamide : The 3-methoxypropyl group is substituted with morpholinylpropyl () or retained in other analogs.

Table 1: Structural and Physical Properties of Selected Analogs

Key Research Findings

Antimalarial Potential: Analogs in containing 7-chloroquinoline moieties (e.g., compound 2e) highlight the role of aromatic acyl groups in targeting parasitic enzymes .

Synthetic Challenges : Low yields in (15–25%) for pyrrole-2-carboxamides with trifluoromethylpyridinyl groups suggest that sterically hindered substituents complicate synthesis .

Structural Stability : The consistent 1H-NMR and MS data across analogs () validate the robustness of carboxamide coupling methodologies .

Q & A

Q. What are the optimal synthetic routes for N-(3-methoxypropyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide, and how can reaction conditions be systematically optimized?

Answer: The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of the pyrrole core. Key steps include:

- Acylation : Introducing the 2-phenylacetyl group at the 4-position of the pyrrole ring under anhydrous conditions with a catalyst such as DCC (N,N'-dicyclohexylcarbodiimide) .

- Amide Coupling : Attaching the 3-methoxypropyl group via carbodiimide-mediated coupling (e.g., EDCI/HOBt) to the pyrrole-2-carboxamide moiety.

Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can identify interactions between parameters like reaction time and yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?

Answer:

- NMR : - and -NMR confirm substitution patterns (e.g., methoxypropyl chain integration at δ ~3.3–3.5 ppm for OCH groups) .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+ ~383.18 Da) and detects impurities.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5 over 20 min) assess purity (>98% required for biological assays) .

Q. How can researchers design preliminary biological activity assays for this compound?

Answer:

- In vitro Screening : Prioritize kinase inhibition or GPCR binding assays due to the pyrrole-carboxamide scaffold’s prevalence in such targets .

- Dose-Response Curves : Use 10-point serial dilutions (1 nM–100 µM) to calculate IC/EC. Include positive controls (e.g., staurosporine for kinases).

- Cytotoxicity : Test against HEK-293 or HepG2 cells via MTT assay to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what limitations exist?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with targets (e.g., COX-2 or EGFR). The methoxypropyl chain may occupy hydrophobic pockets, while the phenylacetyl group engages π-π stacking .

- Limitations : Force fields often poorly parameterize trifluoromethyl or methoxypropyl groups, requiring QM/MM refinements.

- Validation : Compare docking scores with experimental IC values to assess predictive accuracy .

Q. What experimental strategies resolve contradictions between in vitro activity and in vivo efficacy data for this compound?

Answer:

- ADME Profiling : Evaluate metabolic stability (e.g., liver microsomes) to identify rapid clearance. The methoxypropyl group may enhance solubility but reduce membrane permeability .

- Pharmacokinetic Studies : Conduct cassette dosing in rodents to measure C and AUC. Use LC-MS/MS for quantification.

- Metabolite Identification : HRMS/MS detects oxidative metabolites (e.g., demethylation of the methoxy group) that may interfere with activity .

Q. How can researchers optimize the compound’s selectivity against off-target proteins?

Answer:

- Selectivity Screening : Use panels of related enzymes (e.g., kinase family members) to identify off-target binding.

- SAR Analysis : Modify substituents (e.g., replacing phenylacetyl with heteroaromatic groups) and compare activity profiles .

- Crystallography : Co-crystallize the compound with its target to identify critical binding interactions for rational design .

Methodological Challenges and Solutions

Q. How to address low yields in the final amide coupling step?

Answer:

- Catalyst Screening : Test alternatives to EDCI/HOBt, such as PyBOP or HATU, which may improve activation of the carboxylate .

- Solvent Optimization : Switch from DMF to dichloromethane (DCM) with 4-DMAP to reduce side reactions.

- Microwave Assistance : Apply microwave irradiation (100°C, 30 min) to accelerate coupling .

Q. What statistical methods are appropriate for analyzing contradictory bioassay results across replicates?

Answer:

- ANOVA : Identify variability sources (e.g., plate-to-plate differences). Use Tukey’s HSD test for post-hoc comparisons.

- Grubbs’ Test : Detect outliers in dose-response data.

- Machine Learning : Train models on historical data to predict assay noise factors (e.g., temperature fluctuations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.